molecular formula C9H13N3O4 B3198173 3'--Amino-2',3'-dideoxyuridine CAS No. 101062-04-8

3'--Amino-2',3'-dideoxyuridine

Cat. No.: B3198173
CAS No.: 101062-04-8
M. Wt: 227.22 g/mol
InChI Key: NDGYFDPAEFUDKS-UHFFFAOYSA-N
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Description

3’–Amino-2’,3’-dideoxyuridine is a synthetic nucleoside analogue. It is structurally similar to uridine but lacks the 2’ and 3’ hydroxyl groups, which are replaced by an amino group at the 3’ position. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’–Amino-2’,3’-dideoxyuridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for 3’–Amino-2’,3’-dideoxyuridine are not well-documented in the public domain. the synthesis generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’–Amino-2’,3’-dideoxyuridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution can produce a variety of functionalized nucleosides .

Scientific Research Applications

3’–Amino-2’,3’-dideoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’–Amino-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses .

Comparison with Similar Compounds

    3’–Azido-2’,3’-dideoxyuridine: Similar in structure but contains an azido group instead of an amino group.

    3’–Amino-2’,3’-dideoxycytidine: Contains a cytosine base instead of uracil.

Uniqueness: 3’–Amino-2’,3’-dideoxyuridine is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by chain termination sets it apart from other nucleoside analogues .

Properties

IUPAC Name

1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGYFDPAEFUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'--Amino-2',3'-dideoxyuridine
Reactant of Route 2
3'--Amino-2',3'-dideoxyuridine
Reactant of Route 3
3'--Amino-2',3'-dideoxyuridine
Reactant of Route 4
3'--Amino-2',3'-dideoxyuridine
Reactant of Route 5
3'--Amino-2',3'-dideoxyuridine
Reactant of Route 6
3'--Amino-2',3'-dideoxyuridine

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